Triphenylsilanol

Description

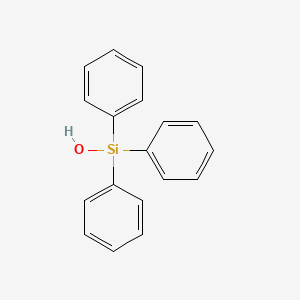

Structure

3D Structure

Properties

IUPAC Name |

hydroxy(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSXASIDNWDYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036545 | |

| Record name | Triphenylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791-31-1 | |

| Record name | Triphenylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=791-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylsilanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylsilanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanol, 1,1,1-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLSILANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZC8O4TTX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Triphenylsilanol from Phenylmagnesium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylsilanol from phenylmagnesium bromide. The document details the chemical reactions, experimental protocols, and quantitative data associated with this process, intended for use by professionals in research and development.

Introduction

This compound, (C₆H₅)₃SiOH, is an organosilicon compound with significant applications in organic synthesis and materials science. It serves as a crucial intermediate in the production of silicone polymers, where it can act as a chain terminator, influencing the properties of the final material.[1] Its bulky phenyl groups impart thermal stability and hydrophobicity to polymers. This guide focuses on its synthesis via the Grignard reaction, a robust and widely used method for forming carbon-silicon bonds.

The primary synthetic route involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with a suitable chlorosilane precursor, followed by hydrolysis of the resulting intermediate. Common silicon precursors include diphenyldichlorosilane (Ph₂SiCl₂) and phenyltrichlorosilane (B1630512) (PhSiCl₃).

Reaction Pathways

The synthesis of this compound from phenylmagnesium bromide can be conceptualized as a two-stage process:

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared by the reaction of bromobenzene (B47551) or chlorobenzene (B131634) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2]

-

Reaction with Silane and Hydrolysis: The Grignard reagent is then reacted with a phenylchlorosilane. The stoichiometry of the Grignard reagent to the chlorosilane is critical in determining the final product. The intermediate silyl (B83357) halide is subsequently hydrolyzed to yield this compound.

A common pathway involves the reaction of phenylmagnesium bromide with diphenyldichlorosilane.[3][4] An alternative is the use of phenyltrichlorosilane.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Synthesis of this compound using Diphenyldichlorosilane

| Molar Ratio (PhMgBr:Ph₂SiCl₂) | Solvents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| 1:1 - 1.2:1 | Tetrahydrofuran (THF), Toluene (B28343) | Not specified, reflux | 2-5 | 59 | 98.2 | 154.5-155.8 | [4] |

| Not specified | THF, Toluene | < 70 | 6 | 94.2 | 98.3 | Not specified | [3] |

Table 2: Synthesis of this compound using Phenyltrichlorosilane

| Molar Ratio (PhMgBr:PhSiCl₃) | Solvents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Melting Point (°C) | Reference |

| Not specified | THF, Toluene | < 70 | 6 | 85.1 | 99 | Not specified | [3] |

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆OSi | |

| Molecular Weight | 276.40 g/mol | |

| Melting Point | 150-153 °C | [5] |

| ¹H NMR | Multiplet at 7.51-7.49 ppm | [6] |

| IR (cm⁻¹) | 3066, 3016 (C-H Ar), 1428, 1117 (δC-H Ar), 1095 (Si-O-Si), 709, 515 (Si-Ph) | [6] |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, synthesized from multiple sources.

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Chlorobenzene (or Bromobenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-

1,2-Dibromoethane (initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, add magnesium turnings.

-

Under a nitrogen atmosphere, add a mixture of anhydrous THF and toluene (volume ratios can range from 1:3 to 3:1).[3]

-

To initiate the reaction, add a small amount of 1,2-dibromoethane. An increase in temperature to 50-60°C indicates the start of the reaction.[3]

-

A solution of chlorobenzene in a THF/toluene mixture is then added dropwise from the dropping funnel at a rate that maintains the reaction temperature between 60-70°C.[3]

-

After the addition is complete and the magnesium has completely dissolved, the mixture is cooled to 25-30°C. The resulting solution is the phenylmagnesium bromide reagent.

Synthesis of this compound

Materials:

-

Phenylmagnesium bromide solution (from step 4.1)

-

Diphenyldichlorosilane (or Phenyltrichlorosilane)

-

Water

Procedure:

-

To the prepared phenylmagnesium bromide solution, add diphenyldichlorosilane (or phenyltrichlorosilane) dropwise from the dropping funnel, ensuring the temperature does not exceed 70°C.[3]

-

After the addition is complete, stir the reaction mixture at ambient temperature for approximately 6 hours.[3]

-

Slowly add water to the reaction mixture to hydrolyze the intermediate and quench any unreacted Grignard reagent.[4]

-

Separate the aqueous and organic layers.

-

Partially distill the organic layer to remove about 50% of the solvent.[3]

-

Cool the remaining solution to induce precipitation of this compound.

-

Filter the crude product.

Purification

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent for recrystallization)

-

Activated Carbon

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Add activated carbon to decolorize the solution.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to form crystals of high-purity this compound.

-

Collect the crystals by filtration and dry them under vacuum.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified reaction mechanism for this compound synthesis.

Conclusion

The synthesis of this compound from phenylmagnesium bromide is a well-established and efficient method. The choice of silicon precursor and careful control of reaction conditions are paramount to achieving high yields and purity. This guide provides the necessary technical details for researchers and professionals to successfully perform this synthesis. The provided quantitative data and experimental protocols offer a solid foundation for laboratory work and process development in the fields of organic chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

- 4. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]

- 5. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Triphenylchlorosilane for the Synthesis of Triphenylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylsilanol via the hydrolysis of triphenylchlorosilane. This document details the underlying reaction mechanism, experimental protocols, quantitative data, and analytical characterization of the product, tailored for professionals in chemical research and drug development.

Introduction

This compound is a key organosilicon compound characterized by a hydroxyl group attached to a silicon atom, which is in turn bonded to three phenyl groups. Its unique properties, including thermal stability and its utility as a synthetic intermediate, make it a valuable molecule in various fields, including materials science and medicinal chemistry. The most common and straightforward method for its preparation is the hydrolysis of triphenylchlorosilane. This guide will delve into the technical aspects of this transformation.

Reaction Mechanism

The hydrolysis of triphenylchlorosilane proceeds via a nucleophilic substitution reaction at the silicon atom (SN2@Si). The silicon atom in triphenylchlorosilane is electrophilic due to the electron-withdrawing nature of the chlorine atom and the phenyl groups. A water molecule acts as the nucleophile, attacking the silicon center. This attack is facilitated by the larger size of the silicon atom compared to carbon, which reduces steric hindrance.

The reaction is believed to proceed through a pentacoordinate transition state or a short-lived intermediate. The presence of a base, such as ammonia (B1221849) or pyridine, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Below is a diagram illustrating the proposed reaction pathway for the base-assisted hydrolysis of triphenylchlorosilane.

Caption: Proposed SN2@Si mechanism for the hydrolysis of triphenylchlorosilane.

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions, including the solvent, the base used, temperature, and reaction time. The following table summarizes quantitative data from various reported procedures.

| Starting Material | Solvent | Base/Reagent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| Triphenylchlorosilane | Diethyl ether | Aqueous Ammonia | Room Temp. | 30 min | High | >95% (after recrystallization) | [1] |

| Triphenylchlorosilane | Toluene | Water | Not Specified | Not Specified | 80-90 | Not Specified | [2] |

| Diphenyldichlorosilane | Tetrahydrofuran/Toluene | Phenylmagnesium chloride, then Water | < 70°C | 6 hours | 94.2 | 98.3 | [3] |

| Diphenyl dichlorosilane | Toluene | Phenyl grignard reagent, then Water | Reflux, then 60°C | 2 hours, then 1 hour | 59 | 98.2 | [4] |

Experimental Protocols

This section provides a detailed, step-by-step laboratory procedure for the synthesis of this compound via the direct hydrolysis of triphenylchlorosilane.

Materials and Equipment

-

Triphenylchlorosilane

-

Diethyl ether (anhydrous)

-

Aqueous ammonia solution (e.g., 28-30%)

-

Distilled water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve triphenylchlorosilane in anhydrous diethyl ether. The concentration can be in the range of 0.1 to 0.5 M.

-

Hydrolysis: Slowly add an aqueous solution of ammonia to the stirred solution of triphenylchlorosilane at room temperature using a dropping funnel. The ammonia acts as a neutralizer for the hydrochloric acid formed during the hydrolysis. A white precipitate of ammonium chloride will form.

-

Reaction Completion: Continue stirring for approximately 30 minutes after the addition of the ammonia solution is complete to ensure the reaction goes to completion.[1]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with distilled water to remove the ammonium chloride and any remaining ammonia.

-

Drying: Dry the ethereal layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Isolation of Crude Product: Filter off the drying agent and evaporate the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether, to yield pure this compound as a white crystalline solid.[1]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Melting Point

Pure this compound has a reported melting point in the range of 154-156 °C. A sharp melting point in this range is a good indicator of purity.

FT-IR Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the hydroxyl and triphenylsilyl moieties.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

Si-O Stretch: A strong absorption band is typically observed in the 800-900 cm⁻¹ region, corresponding to the Si-O stretching vibration.[5]

-

Aromatic C-H Stretch: Sharp peaks are observed above 3000 cm⁻¹.

-

Aromatic C=C Bending: Characteristic absorptions for the phenyl groups appear in the 1400-1600 cm⁻¹ region.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the phenyl protons. A broad singlet, which may be exchangeable with D₂O, will be present for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings.

-

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct evidence for the silicon environment. For this compound, a single resonance is expected, with a chemical shift that is characteristically upfield from that of the starting triphenylchlorosilane.[6]

Conclusion

The hydrolysis of triphenylchlorosilane is an efficient and reliable method for the synthesis of high-purity this compound. The reaction proceeds through a well-understood SN2@Si mechanism and can be readily performed in a standard laboratory setting. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high yield of the desired product. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of the synthesized this compound, ensuring its suitability for further applications in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

- 4. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Architectural Intricacies of Triphenylsilanol: A Deep Dive into its Crystal Structure and Hydrogen Bonding

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the crystal structure and intricate hydrogen bonding network of triphenylsilanol (Ph₃SiOH), a fundamental organosilicon compound. Understanding these structural features is paramount for its application in crystal engineering, materials science, and as a crucial building block in pharmaceutical synthesis. This document synthesizes crystallographic data, outlines experimental methodologies, and presents visual representations of its unique molecular architecture.

Crystallographic and Hydrogen Bonding Parameters

The solid-state structure of this compound is characterized by the formation of distinct supramolecular assemblies driven by hydrogen bonding. The key quantitative data derived from single-crystal X-ray diffraction and solid-state NMR studies are summarized below.

Crystallographic Data

This compound crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains eight independent molecules of this compound, which then associate into two distinct tetrameric clusters through hydrogen bonds.[2][3]

| Parameter | Value[1] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 15.13 Å |

| b | 19.72 Å |

| c | 23.10 Å |

| α | 108.34° |

| β | 103.30° |

| γ | 101.26° |

| Volume (V) | 6097 ų |

| Molecules per Unit Cell (Z) | 16 |

Hydrogen Bonding Geometry and Dynamics

The defining feature of the this compound crystal structure is the organization of molecules into tetrameric units via O-H···O hydrogen bonds.[2][3] Within these tetramers, the four silicon atoms adopt a slightly distorted square arrangement.[2] The hydrogen bonding is not static; solid-state NMR studies have revealed a dynamic interplay between different hydrogen bonding arrangements.[2][3][4]

| Parameter | Value |

| Hydrogen Bond Type | O-H···O |

| Supramolecular Motif | Tetrameric clusters |

| O···O Distance Range | 2.637–2.684 Å[2] |

| Dynamic Process | Interconversion between "clockwise" and "anticlockwise" hydrogen bonding arrangements[2][3] |

| Activation Energy (Ea) | 35 ± 2 kJ mol⁻¹[2][4] |

Experimental Protocols

The determination of the crystal structure and the characterization of hydrogen bonding in this compound rely on a combination of experimental techniques.

Synthesis and Crystallization of this compound

This compound can be synthesized through the hydrolysis of triphenylchlorosilane.[1]

Protocol:

-

Triphenylchlorosilane is dissolved in a suitable organic solvent.

-

Water is added to the solution, often in the presence of a base like ammonia (B1221849) to neutralize the HCl byproduct.[1]

-

The crude this compound is recovered by removal of the solvent.

-

Purification is achieved by recrystallization from solvents such as petroleum ether, carbon tetrachloride, or a mixture of diethyl ether and petroleum ether.[5] Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol:

-

A suitable single crystal of this compound is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 198 K) to reduce thermal vibrations.[3]

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved and refined to obtain the final atomic coordinates and geometric parameters.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 2H NMR of selectively deuterated samples (Ph₃SiOD), is instrumental in probing the dynamics of the hydrogen bonding network.[2][3][4]

Protocol:

-

A polycrystalline sample of selectively deuterated this compound (Ph₃SiOD) is packed into an NMR rotor.

-

Quadrupole echo 2H NMR spectra are acquired over a range of temperatures (e.g., 213–358 K).[2]

-

The temperature-dependent changes in the NMR line shape are analyzed to model the dynamic processes.

-

Spin-lattice relaxation time (T₁) measurements can also be performed to further characterize the molecular motions.

-

Analysis of the data allows for the determination of the type of motion (e.g., two-site jumps) and the activation energy for the process.[2]

Visualizing the Structure and Dynamics

Graphical representations are essential for understanding the complex structural organization and dynamic behavior of this compound.

Conclusion

The solid-state structure of this compound is a testament to the directing power of hydrogen bonding in molecular assembly. The formation of robust, yet dynamic, tetrameric synthons makes it a valuable model system for studying non-covalent interactions. For professionals in drug development and materials science, a thorough understanding of these structural nuances is critical for the rational design of new crystalline materials and for controlling the solid-state properties of active pharmaceutical ingredients containing silanol (B1196071) moieties. The interplay between its static structure and dynamic hydrogen bonding behavior continues to be an area of active research, with implications for understanding proton transfer and the stability of supramolecular architectures.

References

An In-depth Technical Guide to the 29Si NMR Chemical Shift of Triphenylsilanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 29Si Nuclear Magnetic Resonance (NMR) chemical shift of triphenylsilanol (Ph3SiOH). It is designed to be a valuable resource for researchers and professionals working with organosilicon compounds, offering detailed data, experimental protocols, and an exploration of the factors influencing this key analytical parameter.

Introduction to 29Si NMR of this compound

This compound is a fundamental organosilicon compound, widely utilized in organic synthesis, materials science, and pharmaceutical development. The silicon-29 (B1244352) (29Si) nucleus, with a natural abundance of 4.7% and a spin of 1/2, provides a powerful probe for characterizing the chemical environment of silicon atoms. 29Si NMR spectroscopy is therefore an indispensable tool for the structural elucidation and analysis of this compound and its derivatives.

The 29Si chemical shift (δ) is highly sensitive to the electronic environment around the silicon atom. For this compound, this value is influenced by the electronegativity of the substituent groups (three phenyl rings and one hydroxyl group), as well as by intermolecular interactions such as hydrogen bonding.

29Si NMR Chemical Shift Data for this compound

The 29Si NMR chemical shift of this compound has been reported in the literature, though the exact value can vary depending on the experimental conditions, most notably the solvent used. This variation is primarily due to solvent-induced changes in hydrogen bonding and the overall electronic environment of the silicon nucleus.

A general chemical shift range for this compound is reported to be between -12 and -24 ppm . This variability underscores the importance of specifying the solvent when reporting 29Si NMR data.

For comparative purposes, the 29Si NMR chemical shifts of this compound and related triphenylsilane (B1312308) derivatives are summarized in the table below.

| Compound Name | Formula | 29Si Chemical Shift (δ) [ppm] | Solvent | Reference |

| This compound | Ph3SiOH | -12 to -24 | Not specified | "Si NMR Some Practical Aspects" by F. Uhlig and H. C. Marsmann |

| Triphenylsilane | Ph3SiH | -18.2 | Not specified | Spectrabase |

| Methyltriphenylsilane | Ph3SiMe | -5.6 | Not specified | Spectrabase |

| Chlorotriphenylsilane | Ph3SiCl | 8.2 | Not specified | Spectrabase |

Factors Influencing the 29Si NMR Chemical Shift of this compound

Several factors can significantly influence the observed 29Si NMR chemical shift of this compound:

-

Solvent Effects: The choice of solvent has a pronounced effect on the chemical shift due to variations in solvent polarity and hydrogen bonding capabilities. Protic and aprotic polar solvents can engage in hydrogen bonding with the hydroxyl group of this compound, leading to changes in the electron density at the silicon atom and consequently altering the chemical shift.

-

Concentration: The concentration of the this compound solution can also affect the chemical shift. At higher concentrations, intermolecular hydrogen bonding between this compound molecules becomes more prevalent, which can lead to a shielding or deshielding of the silicon nucleus.

-

Temperature: Temperature can influence the equilibrium of hydrogen bonding and molecular motion, which in turn can cause slight variations in the observed chemical shift.

-

pH: For studies in aqueous or partially aqueous media, the pH of the solution can impact the protonation state of the silanol (B1196071) group, leading to significant changes in the 29Si chemical shift.

The interplay of these factors is visually represented in the following logical diagram:

Figure 1. Factors influencing the 29Si NMR chemical shift of this compound.

Experimental Protocol for 29Si NMR of this compound

Acquiring high-quality 29Si NMR spectra requires careful sample preparation and optimization of instrument parameters. The following is a general protocol that can be adapted for the analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 50-100 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6) in a clean, dry 5 mm NMR tube. The choice of solvent will influence the chemical shift, as discussed previously.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted primary reference standard for 29Si NMR and is assigned a chemical shift of 0.0 ppm. A small amount of TMS can be added directly to the sample, or an external reference can be used.

-

Relaxation Agent (Optional): Due to the long spin-lattice relaxation times (T1) of the 29Si nucleus, the addition of a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)3) at a concentration of approximately 10-20 mM can significantly reduce the required experimental time by shortening the T1 values. However, care must be taken as paramagnetic relaxation agents can cause line broadening.

NMR Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) is recommended to improve sensitivity and spectral dispersion.

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, polarization transfer techniques such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed, as these leverage the larger gyromagnetic ratio of protons.

-

Acquisition Parameters:

-

Pulse Width: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): This should be set to at least 5 times the longest T1 value of the 29Si nucleus in the sample to ensure full relaxation and accurate quantification. If a relaxation agent is used, this delay can be significantly shortened (e.g., 1-2 seconds).

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): Due to the low natural abundance and sensitivity of 29Si, a large number of scans (from several hundred to several thousand) is usually required to obtain a spectrum with a good signal-to-noise ratio.

-

-

Proton Decoupling: Broadband proton decoupling is essential to collapse the 1H-29Si couplings and improve signal-to-noise by sharpening the silicon signal. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE) if quantitative results are critical and no relaxation agent is used.

The general workflow for acquiring a 29Si NMR spectrum of this compound is illustrated below:

Figure 2. Experimental workflow for 29Si NMR of this compound.

Conclusion

The 29Si NMR chemical shift of this compound is a sensitive and informative parameter for the characterization of this important organosilicon compound. This technical guide has provided key data, a detailed experimental protocol, and a discussion of the factors that influence the chemical shift. By understanding these principles and following the outlined procedures, researchers, scientists, and drug development professionals can effectively utilize 29Si NMR spectroscopy in their work with this compound and related materials.

A Spectroscopic Investigation of Triphenylsilanol: An In-depth Technical Guide to its FT-IR and Raman Signatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational characteristics of triphenylsilanol (Ph₃SiOH), a key organosilicon compound, utilizing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document details the experimental protocols for acquiring high-quality spectra and presents a thorough assignment of the observed vibrational modes. The quantitative spectral data is summarized for comparative analysis, and key experimental workflows and molecular vibrations are visualized to facilitate a deeper understanding.

Introduction to the Vibrational Spectroscopy of this compound

This compound is an organosilanol where a silicon atom is bonded to a hydroxyl group and three phenyl groups.[1] Its molecular structure gives rise to a unique and complex vibrational spectrum, providing a valuable fingerprint for identification and structural elucidation. FT-IR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. While FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in molecular polarizability.[2] Consequently, these two techniques provide complementary information, and together, they offer a more complete picture of the vibrational landscape of this compound.

Experimental Protocols

Acquiring high-quality FT-IR and Raman spectra of solid compounds like this compound requires careful sample preparation and appropriate instrumentation settings. The following sections detail generalized yet robust protocols applicable to the analysis of crystalline powders.

FT-IR Spectroscopy of Solid this compound

For solid samples, several preparation techniques can be employed, with the choice often depending on the sample's properties and the desired spectral quality. Common methods include Potassium Bromide (KBr) pellets, Nujol mulls, and Attenuated Total Reflectance (ATR).

2.1.1 KBr Pellet Method

-

Sample Preparation : Grind a small amount (1-2 mg) of dry this compound powder with approximately 200-300 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The grinding should be thorough to ensure the particle size is smaller than the wavelength of the incident IR radiation, minimizing scattering.

-

Pellet Formation : Transfer the finely ground mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Spectral Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

2.1.2 Thin Solid Film Method

-

Sample Preparation : Dissolve a small amount of this compound (approx. 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]

-

Film Deposition : Place a drop of the resulting solution onto a single, clean infrared-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

-

Spectral Acquisition : Mount the salt plate in the spectrometer's sample holder and collect the spectrum as described for the KBr pellet method. A background spectrum of the clean, empty salt plate should be acquired and subtracted.

FT-Raman Spectroscopy of Crystalline this compound

Raman spectroscopy of crystalline powders is often simpler in terms of sample preparation.

-

Sample Preparation : Place a small amount of the crystalline this compound powder into a sample holder, such as a glass capillary tube or a small aluminum well.

-

Instrumental Setup : Place the sample in the spectrometer's sample compartment. The analysis is typically performed using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.

-

Spectral Acquisition : Focus the laser beam onto the sample. Collect the Raman spectrum over a desired range (e.g., 3500-100 cm⁻¹) with an appropriate laser power and exposure time to obtain a good quality spectrum. The spectral resolution is typically set to 4-5 cm⁻¹.

Caption: Generalized experimental workflows for FT-IR and Raman analysis of this compound.

Spectral Data and Vibrational Mode Assignments

The FT-IR and Raman spectra of this compound are characterized by several distinct bands corresponding to the vibrations of its functional groups: the hydroxyl (O-H), silicon-oxygen (Si-O), silicon-phenyl (Si-Ph), and the phenyl (Ph) rings. The following table summarizes the key vibrational frequencies and their assignments.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (FT-IR / Raman) |

| O-H Stretching (Hydrogen-bonded) | ~3200-3600 | ~3200-3600 | Strong / Weak |

| C-H Aromatic Stretching | ~3050-3070 | ~3050-3070 | Medium / Strong |

| Phenyl Ring C=C Stretching | ~1590, ~1485 | ~1590, ~1485 | Medium / Strong |

| Phenyl Ring C=C Stretching (Breathing Mode) | - | ~1000 | - / Strong |

| In-plane C-H Bending | ~1120, ~1025 | ~1120, ~1025 | Strong / Medium |

| Si-Ph Stretching | ~1430 | ~1430 | Strong / Medium |

| Si-O Stretching | ~850-920 | ~850-920 | Strong / Weak |

| Out-of-plane C-H Bending | ~740, ~700 | ~740, ~700 | Strong / Medium |

| Phenyl Ring Deformation | ~620 | ~620 | Medium / Medium |

Note: The exact peak positions can vary slightly due to factors such as the physical state of the sample (e.g., crystallinity), intermolecular interactions (especially hydrogen bonding), and the specific instrumentation used.

Analysis of Key Vibrational Modes

-

O-H Vibrations : The hydroxyl group gives rise to a strong, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching. The corresponding Raman signal is generally weak.

-

Phenyl Group Vibrations : The three phenyl rings dominate many regions of the spectra.

-

C-H Stretching : The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. These are typically of medium intensity in the FT-IR spectrum but are strong in the Raman spectrum.

-

C=C Stretching : The stretching vibrations of the carbon-carbon bonds within the phenyl rings result in characteristic bands around 1590 cm⁻¹ and 1485 cm⁻¹.

-

Ring Breathing Mode : A very strong and sharp band around 1000 cm⁻¹ in the Raman spectrum is characteristic of the symmetric "breathing" mode of the phenyl ring, where all the C-C bonds stretch and contract in phase. This mode is often weak or absent in the FT-IR spectrum.

-

C-H Bending : In-plane and out-of-plane C-H bending vibrations give rise to several bands in the fingerprint region (below 1500 cm⁻¹). Strong absorptions around 700-740 cm⁻¹ in the FT-IR spectrum are characteristic of monosubstituted benzene (B151609) rings.

-

-

Silicon-Related Vibrations :

-

Si-Ph Stretching : The stretching vibration of the silicon-phenyl bond is observed as a strong band around 1430 cm⁻¹.

-

Si-O Stretching : The Si-O stretching vibration is expected in the 850-920 cm⁻¹ region and is typically a strong band in the FT-IR spectrum.

-

Caption: Key vibrational modes of the this compound molecule and their approximate spectral regions.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful analytical approach for the characterization of this compound. The complementary nature of these techniques allows for the unambiguous identification of the key functional groups and structural features of the molecule. The data and protocols presented in this guide serve as a valuable resource for researchers in pharmaceuticals and materials science, aiding in quality control, structural verification, and the study of intermolecular interactions involving this important organosilicon compound.

References

An In-depth Technical Guide to the Physical Properties of Triphenylsilanol: Melting and Boiling Points

This technical guide provides a comprehensive overview of the key physical properties of triphenylsilanol, specifically its melting and boiling points. The document is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.

Quantitative Data on Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its primary physical constants, the melting and boiling points, are critical for its identification, purification, and application in various synthetic processes. The experimentally determined values are summarized below.

| Physical Property | Value | Conditions |

| Melting Point | 146-155 °C | - |

| 150-153 °C | (lit.)[1][2][3][4][5] | |

| 153-155 °C | [6] | |

| Boiling Point | 389 °C | at 760 mmHg[2][5] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound such as this compound.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For pure substances, this transition occurs over a narrow range. The melting point is a fundamental property used for identification and as a criterion for purity. An impure sample will typically exhibit a depressed and broadened melting point range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely powdered. This ensures uniform heating within the capillary tube.[8]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to compact the solid at the sealed end. This process is repeated until the tube contains a packed sample of 1-2 mm in height.[9][10]

-

Apparatus Setup: The packed capillary tube is placed in the heating block or bath of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the heating medium.

-

Heating and Observation: The apparatus is heated at a controlled, slow rate, typically around 2 °C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] Since this compound is a solid at room temperature, its boiling point is determined at a temperature well above its melting point. The micro-reflux or Thiele tube method is suitable for determining the boiling point with a small quantity of the substance.[11][12]

Apparatus:

-

Thiele tube or a similar heating bath (e.g., beaker with heating oil)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: The small test tube is filled to about half its volume with the molten this compound sample (approximately 0.5 mL).[12]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[12]

-

Apparatus Assembly: The test tube is attached to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and lowered into a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil), making sure the sample is fully immersed.[12]

-

Heating: The arm of the Thiele tube is gently and continuously heated with a small flame or other heat source. As the temperature rises, air trapped in the inverted capillary tube will escape, seen as a slow stream of bubbles.[11]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the sample has reached its boiling point and its vapor is now escaping.[12]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12] This is the point where the external pressure equals the vapor pressure of the substance.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent.[13] The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Visualized Experimental Workflow

The logical flow for the characterization of the melting and boiling points of this compound is depicted in the following diagram.

Caption: Workflow for determining the melting and boiling points of this compound.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. 791-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]

- 4. 三苯基硅醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. This compound | [gelest.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

A Comprehensive Technical Guide to the Solubility of Triphenylsilanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of triphenylsilanol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing robust qualitative data and a comprehensive experimental protocol for determining the solubility of this compound, empowering researchers to generate precise quantitative data in their own laboratory settings.

Qualitative Solubility of this compound

This compound, a white crystalline solid, exhibits a range of solubilities in common organic solvents, primarily dictated by the principle of "like dissolves like." Its bulky, nonpolar phenyl groups contribute to its affinity for nonpolar solvents, while the polar silanol (B1196071) (-Si-OH) group allows for some interaction with more polar organic solvents. The compound is practically insoluble in water.[1][2]

The following table summarizes the qualitative solubility of this compound in a variety of organic solvents based on available data.

| Solvent | Chemical Formula | Polarity | Solubility |

| Acetone | C₃H₆O | Polar aprotic | Soluble[2] |

| Benzene | C₆H₆ | Nonpolar | Readily soluble |

| Chloroform | CHCl₃ | Polar aprotic | Readily soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Readily soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Soluble[3] |

| Ethanol | C₂H₅OH | Polar protic | Soluble[2] |

| Methylene Chloride | CH₂Cl₂ | Polar aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble[2] |

| Water | H₂O | Polar protic | Insoluble[1][2] |

Note: "Readily soluble" and "soluble" are qualitative terms. For precise applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC) for the measurement of solid-liquid solubility.[4][5]

Principle

The equilibrium solubility is determined by preparing a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of this compound in the saturated solution is then measured using a suitable analytical technique.

Materials and Apparatus

-

This compound: High purity (>98%)

-

Solvents: HPLC or analytical grade

-

Constant Temperature Bath: Capable of maintaining temperature within ±0.1 °C

-

Equilibration Vessels: Tightly sealed glass vials or flasks

-

Magnetic Stirrer and Stir Bars

-

Syringe Filters: Chemically resistant, with a pore size of 0.45 µm or smaller

-

Analytical Balance: Accurate to ±0.0001 g

-

Volumetric Flasks and Pipettes

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for accurate quantification. A UV-Vis spectrophotometer can also be used.

Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of this compound to a known volume or mass of the solvent in an equilibration vessel. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vessel tightly to prevent solvent evaporation.

-

Place the vessel in the constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant. A minimum of 24 hours is often recommended.

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any suspended solid particles. This step should be performed quickly to minimize any temperature changes that could affect the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately weigh the filtered saturated solution.

-

Dilute the sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Generalized workflow for the experimental determination of this compound solubility.

References

An In-Depth Technical Guide to Triphenylsilanol for Scientific Professionals

This technical guide provides a comprehensive overview of triphenylsilanol ((C₆H₅)₃SiOH), a pivotal organosilicon compound with significant applications in pharmaceutical synthesis, materials science, and organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols for its synthesis and purification, and a discussion of its known applications.

Core Properties of this compound

This compound is a white crystalline solid that is an organosilanol, meaning it contains a hydroxyl group bonded to a silicon atom which is, in turn, bonded to three phenyl groups. This structure imparts unique chemical characteristics that are leveraged in various scientific and industrial applications.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₆OSi | [1][2][3][4][5][6] |

| Linear Formula | (C₆H₅)₃SiOH | [2][5] |

| Molecular Weight | 276.41 g/mol | [1][2][3][4] |

| CAS Number | 791-31-1 | [1][2][3][4][5] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 153-155 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and toluene. | [4][7] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through a Grignard reaction, followed by hydrolysis. The following protocols provide detailed methodologies for its preparation.

Protocol 1: Synthesis via Grignard Reaction with Diphenyldichlorosilane

This method involves the reaction of phenylmagnesium chloride with diphenyldichlorosilane.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Initiator (e.g., iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent)

-

Diphenyldichlorosilane

-

Toluene

-

Metallic zinc powder

-

Water

-

Ethanol (for recrystallization)

-

Activated carbon

Procedure:

-

Grignard Reagent Preparation:

-

In a reaction kettle, add 10.5 kg of magnesium metal and 90 kg of anhydrous THF.

-

Warm the mixture to 45 °C and add an initiator.

-

Slowly add 46 kg of chlorobenzene to initiate the Grignard reaction.

-

Maintain the reaction under reflux for 3 hours.

-

After the reaction, filter to remove any unreacted magnesium, yielding the phenylmagnesium chloride (phenyl Grignard reagent).

-

-

Reaction with Diphenyldichlorosilane:

-

In a separate reactor, add 75 kg of diphenyldichlorosilane, 100 kg of toluene, and 35 kg of metallic zinc powder.

-

Under stirring, add the previously prepared phenyl Grignard reagent dropwise to this mixture.

-

After the addition is complete, maintain the reaction under reflux for 2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reactor and, while stirring, slowly add 180 kg of water to hydrolyze the reaction mixture.

-

After the addition of water, continue stirring for 1 hour.

-

Heat the mixture to 60 °C until the solution becomes neutral.

-

Stop heating and separate the lower aqueous layer.

-

The upper organic phase is subjected to reduced pressure distillation to remove the toluene, yielding the crude this compound product.

-

-

Purification:

-

Dissolve the crude product in ethanol.

-

Add activated carbon for decolorization.

-

Recrystallize the solution to obtain pure, white crystals of this compound.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the this compound synthesis process.

Caption: Workflow for the synthesis of this compound.

Purification of this compound: Experimental Protocol

For applications requiring high purity, this compound can be further purified using column chromatography or recrystallization.

Materials:

-

Crude this compound

-

Petroleum ether (pet ether)

-

Alumina (Al₂O₃) for column chromatography

-

Carbon tetrachloride (CCl₄)

-

Methanol (B129727) (MeOH)

-

tert-Butyl methyl ether (MTBE) or acetonitrile (B52724) for recrystallization

Procedure:

-

Column Chromatography:

-

Dissolve the crude this compound in a minimal amount of petroleum ether.

-

Prepare a chromatography column with alumina.

-

Load the dissolved sample onto the column.

-

Elute the column thoroughly with carbon tetrachloride to remove nonpolar impurities.

-

Elute the this compound from the column using methanol.

-

Evaporate the methanol to obtain purified this compound crystals with a melting point of 153-155 °C.[8]

-

-

Recrystallization:

-

The crude product can be recrystallized from various solvents, including petroleum ether, carbon tetrachloride, a mixture of diethyl ether and petroleum ether (1:1), or tert-butyl methyl ether or acetonitrile.[8]

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Allow the solution to cool slowly to form crystals.

-

Filter the crystals and wash them with a small amount of cold solvent.

-

Dry the crystals to obtain the purified product.

-

Visualizing the Purification Workflow

The following diagram outlines the steps for the purification of this compound.

Caption: Workflow for the purification of this compound.

Biological Activity and Signaling Pathways

A comprehensive literature search did not reveal any specific, well-defined signaling pathways in which this compound is directly involved as a signaling molecule or modulator. While organosilicon compounds are of significant interest in medicinal chemistry for their potential to alter the biological activity and pharmacological profiles of small molecules, detailed mechanistic studies on this compound's interaction with cellular signaling cascades are not extensively reported.[5]

The primary mechanism of action described for this compound in chemical contexts is its role as a nucleophile, attributed to the electron-rich nature of the silicon atom and the presence of the hydroxyl group. In catalytic processes, it can stabilize transition states or intermediates, thereby influencing reaction rates.

It is important to note that while some silyl (B83357) analogues of other compounds have been investigated as antagonists for pathways like TRPV1 for pain signaling, this does not directly implicate this compound itself in these pathways.[1] Further research is required to elucidate any specific biological signaling pathways that may be modulated by this compound.

Applications in Research and Development

This compound serves as a versatile building block and reagent in various fields:

-

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[9] Its reactivity and structural features make it a valuable precursor in the development of new therapeutic agents.

-

Materials Science: Due to its thermal stability and hydrophobic properties, this compound is used in the development of advanced electronic materials, specialty coatings, and encapsulants.[9]

-

Organic Synthesis: It is employed as a water surrogate in regioselective palladium-catalyzed allylations.[8][10]

This technical guide provides a foundational understanding of this compound for professionals in scientific research and development. The detailed protocols for its synthesis and purification are intended to be a valuable resource for laboratory work. While its direct involvement in biological signaling pathways remains an area for future investigation, its utility as a chemical intermediate is well-established.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | CAS#:791-31-1 | Chemsrc [chemsrc.com]

- 3. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 791-31-1 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for triphenylsilanol such as triphenylhydroxysilane

An In-depth Technical Guide to Triphenylsilanol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as triphenylhydroxysilane and hydroxytriphenylsilane, is an organosilicon compound with the formula (C₆H₅)₃SiOH.[1][2] It is a white crystalline solid that has garnered significant interest across various scientific disciplines, including organic synthesis, materials science, and pharmaceutical development.[2][3] Its unique chemical properties, such as thermal stability and reactivity of the silanol (B1196071) group, make it a versatile building block and functional moiety.[2][4] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications, with a focus on its relevance to drug development professionals.

Synonyms

A variety of synonyms are used to refer to this compound in the literature and commercial listings. Understanding these is crucial for effective information retrieval.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application and handling. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆OSi | [1] |

| Molecular Weight | 276.41 g/mol | [1] |

| Melting Point | 150-153 °C | [6] |

| Boiling Point | 389 °C at 760 mmHg | [7] |

| Density | 1.13 g/cm³ | [7] |

| Appearance | White crystalline powder | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), acetone, and toluene. | [2] |

| pKa | ~13.39 | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are essential for researchers. The following sections provide established protocols.

Synthesis of this compound

This compound can be synthesized through several routes. Two common methods are detailed below.

Method 1: Grignard Reaction with Phenyltrichlorosilane (B1630512)

This method involves the reaction of a Grignard reagent, phenylmagnesium chloride, with phenyltrichlorosilane, followed by hydrolysis.

Materials:

-

Magnesium turnings

-

Chlorobenzene

-

Toluene

-

Tetrahydrofuran (THF)

-

1,2-Dibromoethane (B42909) (for initiation)

-

Phenyltrichlorosilane

-

Water

Procedure:

-

Initiate the Grignard reaction by adding 1 mL of 1,2-dibromoethane to magnesium turnings in a reaction flask. The temperature of the reaction mixture should rise to 50-60 °C.

-

Once initiated, begin stirring and add a mixture of 215 g of chlorobenzene, 200 mL of toluene, and 200 mL of THF from a dropping funnel. Maintain the reaction temperature at 60-70 °C.

-

Continue the process until the magnesium is completely dissolved, then cool the flask to 25-30 °C.

-

To the resulting phenylmagnesium chloride solution, add 212 g (1 g-mol) of phenyltrichlorosilane from a dropping funnel, ensuring the temperature does not exceed 70 °C.

-

After the addition is complete, maintain the reaction mass at ambient temperature for 6 hours.

-

Treat the reaction mixture with water and separate the aqueous layer.

-

Distill off approximately 50% of the solvents from the organic layer.

-

Cool the residue to precipitate this compound and collect the product by filtration. This method can yield up to 85.1% of this compound with a purity of 99%.[8]

Method 2: Hydrolysis of Phenyltriethoxysilane (B1206617)

This alternative synthesis involves the acid-catalyzed hydrolysis of phenyltriethoxysilane.

Materials:

-

Phenyltriethoxysilane

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst

Procedure:

-

Combine phenyltriethoxysilane with water in the presence of a catalytic amount of hydrochloric acid or sulfuric acid.

-

The reaction proceeds to form this compound and ethanol as a byproduct.[2]

-

(C₆H₅)Si(OCH₂CH₃)₃ + 3H₂O → (C₆H₅)₃SiOH + 3CH₃CH₂OH[2]

-

Isolate the this compound product through standard workup procedures, which may include extraction and recrystallization.

Purification by Recrystallization

Purification of the crude this compound product is typically achieved by recrystallization to obtain a high-purity crystalline solid.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent like petroleum ether or carbon tetrachloride)

-

Activated carbon (for decolorizing)

Procedure:

-

Dissolve the crude this compound product in a minimal amount of hot ethanol.

-

Add a small amount of activated carbon to decolorize the solution and heat briefly.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of pure this compound.

-

For complete crystallization, the flask can be placed in an ice bath.

-

Collect the colorless and transparent high-purity this compound crystals by filtration.[9]

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

-

¹H NMR (300 MHz, CDCl₃): δ 7.62-7.59 (m, 6H), 7.44-7.32 (m, 9H), 2.75-2.73 (bs, 1H).[10]

-

¹³C NMR: Spectral data is available in public databases such as SpectraBase.[1][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule, particularly the O-H and Si-O bonds. The spectrum is typically recorded on a solid sample as a KBr pellet or a Nujol mull.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[1][14]

Applications in Research and Drug Development

This compound and its derivatives have found diverse applications in both academic research and industrial processes.

Role in Organic Synthesis

-

Protecting Group: The triphenylsilyl group can be used as a protecting group for alcohols and in the synthesis of heterodisubstituted p-carboranes.[15][16][17]

-

Catalysis: It can act as a catalyst or co-catalyst in various organic reactions, such as palladium-catalyzed allylations.[7]

Materials Science

This compound is utilized in the development of advanced materials:

-

Polymers: It serves as a chain-capping agent and molecular weight regulator in the production of linear polysiloxanes.[4]

-

Coatings: It is used in the synthesis of resins for printed circuit boards and in flame-retardant polycarbonate blends.[4]

Relevance to Drug Development

While not a therapeutic agent itself, this compound's properties are relevant to the pharmaceutical industry:

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3]

-

Drug Delivery: The silanol group on silica (B1680970) nanoparticles, a related chemical entity, is crucial for surface functionalization. This allows for the attachment of drugs and targeting agents in stimuli-responsive drug delivery systems.[18] Understanding the chemistry of silanols like this compound can provide insights into designing such systems.[18]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | C18H16OSi | CID 69925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 791-31-1: this compound | CymitQuimica [cymitquimica.com]

- 6. strem.com [strem.com]

- 7. Buy this compound (EVT-287053) | 791-31-1 [evitachem.com]

- 8. RU2174124C2 - Method of preparing triphenyl silanol - Google Patents [patents.google.com]

- 9. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. This compound(791-31-1) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. chemistry.msu.edu [chemistry.msu.edu]

- 17. Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Triphenylsilanol

For Researchers, Scientists, and Drug Development Professionals

Triphenylsilanol ((C₆H₅)₃SiOH), a key organosilicon compound, finds extensive application in various scientific and industrial fields, including pharmaceuticals, advanced materials, and as a versatile chemical intermediate. Its thermal stability is a critical parameter influencing its storage, processing, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathways, thermal stability profile, and the experimental protocols used for its characterization.

Thermal Stability Profile

The thermal stability of this compound is characterized by its resistance to decomposition upon heating. The primary decomposition pathways involve two main competing reactions: condensation and Si-C bond cleavage.

-

Condensation: At lower to moderate temperatures, the predominant decomposition route is the intermolecular condensation of two this compound molecules. This reaction involves the elimination of a water molecule to form hexaphenyldisiloxane (B154894). This process is a common thermal reaction for silanols.

-

Si-C Bond Cleavage: At elevated temperatures, the energy becomes sufficient to induce homolytic cleavage of the silicon-carbon bond. This process typically results in the formation of benzene (B151609) and other phenyl-substituted silicon species. For related compounds like triphenylsilane, a free-radical mechanism involving the elimination of a phenyl radical has been proposed.

Thermogravimetric analysis (TGA) of a this compound-piperazine adduct indicates that the decomposition of the organic moieties occurs gradually up to 500°C. Studies on related organosilanediols show that condensation reactions can occur at temperatures as low as 120-140°C, while Si-C bond cleavage leading to benzene release becomes more significant at temperatures around 180°C and higher.

Quantitative Thermal Decomposition Data

| Parameter | Temperature Range (°C) | Associated Event | Primary Products |

| Melting Point | 150-155 | Solid to Liquid Phase Transition | - |

| Condensation | > 140 | Elimination of water | Hexaphenyldisiloxane, Water |

| Initial Decomposition | > 200 | Onset of significant weight loss | Benzene, Water, Phenyl-substituted siloxanes |

| Major Decomposition | 250 - 500 | Rapid weight loss | Benzene, Biphenyl, various siloxane oligomers |

Decomposition Pathways

The thermal decomposition of this compound can be visualized as a branching pathway where the initial step is either condensation or Si-C bond cleavage, depending on the temperature.

Experimental Protocols

The thermal stability and decomposition of this compound are primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of decomposition of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

A temperature program is set, typically a linear heating ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 25°C to 800°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition: The temperature at which significant mass loss begins.

-

Percentage Mass Loss: The total mass lost at different temperature intervals, corresponding to the evolution of specific decomposition products.

-